molecular formula C23H22N4O3S3 B2460655 4-(azepan-1-ylsulfonyl)-N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)benzamide CAS No. 361172-92-1

4-(azepan-1-ylsulfonyl)-N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)benzamide

Cat. No.: B2460655
CAS No.: 361172-92-1
M. Wt: 498.63
InChI Key: KVYMQGASBRNMMI-UHFFFAOYSA-N
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Description

4-(Azepan-1-ylsulfonyl)-N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)benzamide is a synthetic organic molecule designed for advanced pharmacological research. It features a benzamide core functionalized with both an azepan-1-ylsulfonyl group and a complex heterocyclic system comprising benzothiazole and thiazole rings. This specific architecture suggests potential for interaction with central nervous system targets. Compounds with the N-(thiazol-2-yl)benzamide pharmacophore have been identified as a novel class of selective antagonists for the Zinc-Activated Channel (ZAC), an atypical member of the Cys-loop receptor superfamily . These antagonists act as negative allosteric modulators, potentially providing powerful tools to elucidate ZAC's physiological functions, which are currently not well understood . The incorporation of the benzo[d]thiazole moiety, a structure known for its diverse biological activities and applications in electron donor-acceptor systems, may further influence the compound's electronic properties and binding affinity . Researchers can investigate this compound as a candidate for modulating ion channel activity in studies focused on neurological pathways and signal transduction. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

4-(azepan-1-ylsulfonyl)-N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O3S3/c28-21(16-9-11-17(12-10-16)33(29,30)27-13-5-1-2-6-14-27)26-23-25-19(15-31-23)22-24-18-7-3-4-8-20(18)32-22/h3-4,7-12,15H,1-2,5-6,13-14H2,(H,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVYMQGASBRNMMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(azepan-1-ylsulfonyl)-N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)benzamide typically involves multi-step organic reactions. One common approach includes:

    Formation of the Benzamide Core: This can be achieved by reacting 4-aminobenzamide with appropriate sulfonyl chlorides under basic conditions.

    Introduction of the Benzo[d]thiazol-2-yl and Thiazol-2-yl Groups: These groups can be introduced through nucleophilic substitution reactions, often using benzo[d]thiazol-2-yl halides and thiazol-2-yl halides in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the azepan-1-ylsulfonyl group.

    Reduction: Reduction reactions can target the nitro groups if present in the benzamide core.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorinating agents.

Major Products

    Oxidation: Products may include sulfoxides or sulfones.

    Reduction: Amines or hydroxylamines can be formed.

    Substitution: Halogenated derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, 4-(azepan-1-ylsulfonyl)-N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)benzamide is studied for its potential as a biochemical probe. It can interact with various biological targets, providing insights into cellular processes.

Medicine

Medicinally, this compound is investigated for its potential therapeutic properties. It may act as an inhibitor for certain enzymes or receptors, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(azepan-1-ylsulfonyl)-N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction cascades and metabolic processes.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Table 1: Key Structural and Physicochemical Comparisons
Compound Name / Feature Core Structure Substituents/Ring Systems Molecular Weight (g/mol) XLogP3 Key Properties/Activity
Target Compound Benzamide + thiazole-benzo[d]thiazole Azepane-1-sulfonyl ~533 (estimated) ~5.7 High lipophilicity, flexible sulfonamide
Compound 2D216 () Benzamide + thiazole Piperidine-1-sulfonyl ~450 4.8 NF-κB activation (TLR adjuvant synergy)
4-(4-Ethylpiperazine-1-yl)methyl analog () Benzamide + thiazole Piperazine-ethyl ~450 3.5 Enzyme inhibition (yield: 78–90%)
N-[4-(2-pyridyl)thiazol-2-yl]benzamide () Benzamide + thiazole Cyclopentanamide ~350 3.2 Micromolar adenosine affinity
4-(diethylsulfamoyl) analog () Benzamide + thiazole Diethylsulfamoyl ~420 4.1 Not reported; likely moderate polarity

Key Observations :

  • Cyclopentanamide substitution () retains adenosine receptor binding despite replacing benzamide, suggesting the sulfonyl group in the target compound may serve a distinct role in target interaction .

Key Observations :

  • The target compound’s synthesis may resemble piperazine-linked analogs (), though the bulkier azepane group could reduce yields due to steric hindrance .
  • Click chemistry () offers moderate yields for complex hybrids, suggesting alternative routes for the target compound’s assembly .

Physicochemical and Pharmacokinetic Considerations

  • Piperazine analogs (XLogP3 ~3.5) offer better solubility .

Biological Activity

4-(azepan-1-ylsulfonyl)-N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)benzamide is a complex organic compound notable for its potential biological activities. This compound features an intricate structure that includes an azepane ring, a sulfonamide group, and a benzo[d]thiazole moiety, which collectively enhance its reactivity and biological interactions. The molecular formula is C21H21N3O3SC_{21}H_{21}N_{3}O_{3}S, with a molecular weight of approximately 493.61 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. The mechanism of action involves:

  • Enzyme Inhibition : The compound may inhibit enzymes associated with disease progression, which could lead to therapeutic effects.
  • Receptor Modulation : It can bind to various receptors, influencing signal transduction pathways and metabolic processes.

Biological Activities

Research indicates that 4-(azepan-1-ylsulfonyl)-N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)benzamide exhibits several notable biological activities, including:

  • Antimicrobial Activity : Similar compounds have shown effectiveness against various bacterial strains.
  • Anticancer Potential : The structural components suggest potential applications in cancer therapy.

Comparative Biological Activity Table

Compound NameStructural FeaturesBiological Activity
4-(azepan-1-ylsulfonyl)-N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)benzamideAzepane ring, sulfonamide group, benzo[d]thiazole moietyPotential anticancer, antimicrobial
N-(benzo[d]thiazol-2-yl)benzamideLacks azepane ring but retains thiazoleAntimicrobial properties
5-Sulfamoylbenzo[d]thiazoleContains sulfamoyl instead of sulfonamideAnti-inflammatory activity

Case Studies and Research Findings

Recent studies have focused on the synthesis and biological evaluation of compounds similar to 4-(azepan-1-ylsulfonyl)-N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)benzamide. For instance:

  • Antibacterial Screening : Compounds with similar structures demonstrated moderate to strong antibacterial activity against strains such as Salmonella typhi and Bacillus subtilis. In one study, compounds were evaluated for their ability to inhibit bacterial growth, yielding IC50 values ranging from 1.13 µM to 6.28 µM against various strains .
  • Enzyme Inhibition Studies : The compound's potential as an acetylcholinesterase (AChE) inhibitor was assessed, revealing significant activity compared to standard drugs. This suggests implications for neurodegenerative disease treatment .
  • Anticancer Activity : Preliminary investigations into the anticancer properties indicate that the compound may inhibit cell proliferation in certain cancer cell lines, warranting further exploration in clinical settings .

Q & A

Q. What are the key considerations for optimizing the synthesis yield of 4-(azepan-1-ylsulfonyl)-N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)benzamide?

To maximize yield, focus on:

  • Temperature control : Reactions often require precise thermal conditions (e.g., 60–80°C for sulfonylation steps) to avoid side products .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) improve solubility of intermediates, while ethanol/water mixtures aid in crystallization .
  • Catalyst use : Triethylamine or DMAP can accelerate amide coupling reactions .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization ensures purity (>95%) .

Q. Which analytical techniques are critical for structural characterization of this compound?

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm the presence of azepane (δ 1.4–1.8 ppm), sulfonyl (δ 3.2–3.5 ppm), and thiazole (δ 7.8–8.2 ppm) groups .
  • High-resolution mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 507.1243) .
  • X-ray crystallography : Resolves stereochemistry of the benzamide-thiazole linkage .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility data for this compound?

  • Solvent screening : Test solubility in DMSO (high), aqueous buffers (low), and ethanol (moderate) using UV-Vis spectroscopy .
  • pH-dependent studies : Assess ionization of the sulfonyl group (pKa ~2.5) and benzamide (pKa ~10.2) to explain variability in polar solvents .

Q. What methodologies are effective for analyzing structure-activity relationships (SAR) in derivatives of this compound?

  • Computational docking : Use Schrödinger Suite or AutoDock to model interactions with targets (e.g., COX-2, EGFR) .
  • Substituent variation : Modify the azepane ring (e.g., methylation) or thiazole substituents (e.g., halogenation) to evaluate changes in IC50 values .
  • Bioassays : Test antimicrobial activity via broth microdilution (MIC ≤8 µg/mL against S. aureus) .

Q. How can the mechanism of action be elucidated for this compound’s anticancer activity?

  • Enzyme inhibition assays : Measure inhibition of tubulin polymerization (IC50 <1 µM) using fluorescence-based assays .
  • Cell cycle analysis : Flow cytometry (propidium iodide staining) reveals G2/M arrest in HeLa cells .
  • Western blotting : Quantify apoptosis markers (e.g., caspase-3 cleavage) .

Q. What strategies mitigate instability of this compound under physiological conditions?

  • Degradation profiling : Use HPLC-MS to identify hydrolysis products (e.g., sulfonic acid derivatives) in simulated gastric fluid .
  • Prodrug design : Introduce ester-protected sulfonyl groups to enhance stability .

Q. How should researchers address discrepancies in reported biological activity across studies?

  • Orthogonal assays : Validate antimicrobial claims using both agar diffusion and ATP-bioluminescence assays .
  • Batch consistency checks : Compare purity (>98% by HPLC) and stereochemical integrity (via CD spectroscopy) .

Q. What advanced techniques detect low-abundance degradation products during long-term storage?

  • LC-MS/MS with MRM : Targets specific degradation markers (e.g., oxidized thiazole, m/z 523.1201) .
  • Accelerated stability studies : Expose samples to 40°C/75% RH for 4 weeks and monitor changes .

Q. How can synergistic effects with existing therapeutics be systematically explored?

  • Combinatorial screening : Use checkerboard assays to calculate fractional inhibitory concentration (FIC) indices with doxorubicin or cisplatin .
  • Transcriptomic profiling : RNA-seq identifies pathways (e.g., PI3K/AKT) potentiated by the compound .

Q. What approaches ensure selectivity for target enzymes over off-target proteins?

  • Kinase profiling : Screen against a panel of 50+ kinases (e.g., DiscoverX) to quantify inhibition (% activity at 1 µM) .
  • Proteomic pull-down assays : Use biotinylated analogs to capture binding partners in cell lysates .

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